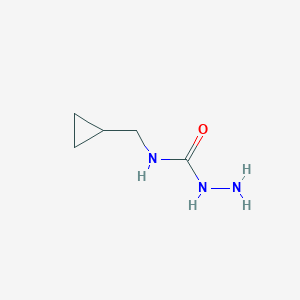
3-Amino-1-(cyclopropylmethyl)urea
Vue d'ensemble
Description
3-Amino-1-(cyclopropylmethyl)urea is a useful research compound. Its molecular formula is C5H11N3O and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Amino-1-(cyclopropylmethyl)urea is a compound characterized by its unique structural features, including an amino group and a cyclopropylmethyl substituent. This structure contributes to its potential biological activities, which have garnered interest in various fields of research. The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Structural Features and Implications
The cyclopropylmethyl group introduces steric hindrance that may influence the compound's interactions with biological targets. The amino group facilitates hydrogen bonding, enhancing the compound's efficacy as a ligand in biological systems. These features are crucial for understanding its pharmacological potential.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially affecting various metabolic pathways.
- Binding Affinities : Interaction studies have shown that this compound can bind to specific proteins, which may lead to therapeutic applications.
- Potential Use in Drug Development : Given its structural similarities to known pharmacologically active compounds, there is potential for developing new therapeutic agents based on this compound.
Research Findings
A summary of findings from various studies is presented below:
| Study Focus | Key Findings |
|---|---|
| Binding Studies | The compound shows promising binding affinities with target proteins, indicating potential as a drug candidate. |
| Enzyme Inhibition Assays | Results suggest that this compound can inhibit specific enzymes involved in metabolic processes. |
| Molecular Docking Studies | Computational modeling indicates favorable interactions between the compound and biological targets, supporting its role as a ligand. |
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
- In Vitro Enzyme Inhibition : A study demonstrated that this compound inhibited a specific enzyme related to metabolic disorders. The inhibition was concentration-dependent, suggesting a direct interaction with the enzyme's active site.
- Molecular Docking Analysis : Computational studies using molecular docking revealed that the compound binds effectively to target proteins involved in cellular signaling pathways. This binding was characterized by favorable energy scores and interaction profiles.
- Therapeutic Applications : Given its potential as an enzyme inhibitor, researchers are investigating the use of this compound in treating conditions such as diabetes and cancer, where enzyme regulation is critical.
Future Directions
Further research is necessary to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to assess the therapeutic efficacy and safety profile.
- Mechanistic Studies : Exploring the detailed mechanisms of action at the molecular level.
- Structural Modifications : Investigating analogs of this compound to enhance its biological activity and selectivity.
Propriétés
IUPAC Name |
1-amino-3-(cyclopropylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-8-5(9)7-3-4-1-2-4/h4H,1-3,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSBNZFHSKCRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















